molecular formula C20H19N3O4S B2933675 3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921558-67-0

3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2933675
CAS No.: 921558-67-0
M. Wt: 397.45
InChI Key: QTFBJFBJTVUOMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Several studies have been dedicated to synthesizing and evaluating the antimicrobial properties of thiazole derivatives and related compounds. For instance, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity against a range of bacterial and fungal strains. Some synthesized molecules exhibited potent antimicrobial activities, surpassing those of reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer Evaluation

Research into thiazole derivatives has also extended into anticancer evaluations. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, with some showing moderate to excellent anticancer activity (Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, aiming to develop anti-inflammatory and analgesic agents, was reported by Abu-Hashem et al. (2020). The synthesized compounds were tested as cyclooxygenase-1/2 inhibitors and showed significant anti-inflammatory and analgesic activities, with some derivatives demonstrating higher inhibitory activity and selectivity toward COX-2 (Abu-Hashem et al., 2020).

Electrochemical Properties and Applications

Hsiao and Wang (2016) explored the electrochemical properties of novel electropolymerizable monomers, focusing on their potential for creating redox-active and electrochromic poly(amide-amine) films. These films demonstrated reversible electrochemical oxidation processes with significant color changes and high contrast ratios, indicating their potential for applications in electronic devices (Hsiao & Wang, 2016).

Mechanism of Action

The mechanism of action of “3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide” is not explicitly mentioned in the literature .

Future Directions

The future directions for the study of “3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide” are not explicitly mentioned in the literature .

Properties

IUPAC Name

N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-16-8-13(9-17(11-16)27-2)19(25)23-20-22-15(12-28-20)10-18(24)21-14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFBJFBJTVUOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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